molecular formula C28H30ClNO4 B4957451 Butan-2-yl 7-(4-chlorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Butan-2-yl 7-(4-chlorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4957451
M. Wt: 480.0 g/mol
InChI Key: DJLBAKDCUUWTDK-UHFFFAOYSA-N
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Description

Butan-2-yl 7-(4-chlorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core fused with a cyclohexanone ring. Its structure includes a 4-chlorophenyl group at position 7, a 2-methoxyphenyl group at position 4, and a branched butan-2-yl ester at position 2. Crystallographic studies of analogous compounds reveal puckered ring systems and intermolecular hydrogen bonding, which influence their stability and reactivity .

Properties

IUPAC Name

butan-2-yl 7-(4-chlorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30ClNO4/c1-5-16(2)34-28(32)25-17(3)30-22-14-19(18-10-12-20(29)13-11-18)15-23(31)27(22)26(25)21-8-6-7-9-24(21)33-4/h6-13,16,19,26,30H,5,14-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLBAKDCUUWTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C1=C(NC2=C(C1C3=CC=CC=C3OC)C(=O)CC(C2)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butan-2-yl 7-(4-chlorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-ketoester, and an ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the hexahydroquinoline core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl 7-(4-chlorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, Butan-2-yl 7-(4-chlorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its interactions with various biological targets make it a valuable compound for drug discovery and development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of Butan-2-yl 7-(4-chlorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Substituent Variations

The target compound is distinguished by its 2-methoxyphenyl (position 4) and 4-chlorophenyl (position 7) substituents, which differ from related analogs:

  • Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (): Features a para-methoxyphenyl group at position 4 and a methyl ester. The para-substitution reduces steric hindrance compared to the target compound’s ortho-methoxy group, leading to distinct dihedral angles (86.1° vs. 112.6° in the target) between aromatic and heterocyclic rings .
  • Ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (): Substitutes a fluorine atom at position 4 and includes a trimethylated hexahydroquinoline core. The electron-withdrawing fluorine enhances polarity compared to the target’s 4-chlorophenyl group .
  • Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (): Replaces the 4-chlorophenyl with a phenyl group at position 7 and introduces a hydroxyl group, enabling stronger hydrogen bonding .

Ester Group Modifications

The butan-2-yl ester in the target compound contrasts with smaller (methyl, ethyl) or bulkier (cyclohexyl) esters in analogs:

  • Methyl and ethyl esters (e.g., ) exhibit lower lipophilicity (LogP ~2.5–3.0) compared to the branched butan-2-yl group (estimated LogP ~4.2), impacting bioavailability .

Physicochemical Properties

Crystallographic Behavior

  • The target compound’s *ortho-methoxy group likely induces greater ring puckering compared to para-substituted analogs. For example, methyl 4-(4-methoxyphenyl)-... adopts a twisted boat conformation in the dihydropyridine ring, stabilized by N–H···O hydrogen bonds (2.05 Å) .
  • Ethyl 4-(4-chlorophenyl)-... () forms dimeric structures via C–H···O interactions, absent in the target compound due to steric effects from the butan-2-yl group .

Hydrogen Bonding and Solubility

  • Compounds with hydroxyl or amine groups (e.g., ) demonstrate enhanced aqueous solubility via O–H···N or N–H···O bonds. The target compound lacks these groups, relying on weaker C–H···O interactions, reducing solubility .

Data Tables

Table 1: Structural and Physical Comparison of Hexahydroquinoline Derivatives

Compound Name R4 Substituent R7 Substituent Ester Group Molecular Weight Key Properties
Target Compound 2-methoxyphenyl 4-chlorophenyl Butan-2-yl 511.0 g/mol High lipophilicity, steric hindrance
Methyl 4-(4-methoxyphenyl)-... 4-methoxyphenyl Methyl 335.4 g/mol Twisted boat conformation, N–H···O bonds
Ethyl 4-(4-fluorophenyl)-... 4-fluorophenyl Ethyl 373.4 g/mol High polarity, dimeric crystal packing
Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-... 4-hydroxy-3-methoxyphenyl Phenyl Cyclohexyl 487.6 g/mol Strong O–H···N hydrogen bonding

Biological Activity

Butan-2-yl 7-(4-chlorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The compound features a hexahydroquinoline core, which is known for various pharmacological properties. Its structure can be represented as follows:

C22H24ClNO3\text{C}_{22}\text{H}_{24}\text{Cl}\text{N}\text{O}_{3}

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to this compound. For instance:

  • Cytotoxicity : Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. For example, derivatives exhibited IC50 values in the micromolar range against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines .
CompoundCell LineIC50 (µM)
Compound AMCF-70.65
Compound BHCT1162.41

The mechanism of action for related compounds often involves apoptosis induction through caspase activation. Flow cytometry assays have shown that certain derivatives can trigger apoptosis in a dose-dependent manner by increasing caspase 3/7 activity .

Anti-inflammatory Activity

In addition to anticancer effects, some derivatives have shown anti-inflammatory properties. The presence of electron-withdrawing groups (like chlorine) at specific positions on the phenyl ring has been correlated with enhanced biological activity .

Study 1: Synthesis and Evaluation

A study synthesized butan-2-yl N-(4-chlorophenyl)thiocarbamate and evaluated its biological activity. The synthesized compound displayed notable interactions in protein docking studies, indicating potential therapeutic applications .

Study 2: Pharmacological Profiling

Another investigation focused on the pharmacological profiling of related hexahydroquinoline derivatives. The study revealed that these compounds could inhibit specific biological pathways associated with cancer progression and inflammation .

Q & A

Q. What are the established synthetic routes for preparing Butan-2-yl 7-(4-chlorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate?

The compound is typically synthesized via a modified Hantzsch dihydropyridine synthesis. Key steps include:

  • Condensation of a β-ketoester (e.g., ethyl acetoacetate) with an aldehyde (e.g., 4-chlorobenzaldehyde) and ammonium acetate under reflux in ethanol .
  • Post-functionalization of the quinoline core via nucleophilic substitution or coupling reactions to introduce the 2-methoxyphenyl and butan-2-yl ester groups .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .

Table 1: Typical Reaction Conditions

StepReagents/ConditionsYield (%)Reference
CyclocondensationEthanol, reflux, 12 h65–70
EsterificationButan-2-yl chloride, DMF, K₂CO₃55–60

Q. How is the regiochemistry of substituents on the hexahydroquinoline core confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For example:

  • Single-crystal X-ray diffraction (SC-XRD) resolves the positions of the 4-chlorophenyl and 2-methoxyphenyl groups on the quinoline ring .
  • Complementary techniques include ¹H/¹³C NMR (e.g., NOESY for spatial proximity analysis) and IR spectroscopy (C=O stretching at ~1700 cm⁻¹ for ester groups) .

Advanced Research Questions

Q. What strategies mitigate challenges in achieving high regioselectivity during the synthesis of poly-substituted hexahydroquinolines?

Regioselectivity is influenced by steric and electronic effects:

  • Steric control : Bulky substituents (e.g., 2-methoxyphenyl) favor equatorial positioning to minimize strain .
  • Electronic control : Electron-withdrawing groups (e.g., 4-chlorophenyl) direct electrophilic attacks to specific ring positions .
  • Catalytic optimization : Lewis acids (e.g., ZnCl₂) enhance reaction efficiency and selectivity by stabilizing intermediates .

Data Contradiction Note : Conflicting NMR and SC-XRD data may arise from dynamic conformational changes in solution. Computational modeling (DFT) can reconcile discrepancies by comparing energy-minimized structures with experimental data .

Q. How can researchers design pharmacological assays to evaluate the bioactivity of this compound?

Target-specific assays are guided by structural analogs:

  • Enzyme inhibition : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates (e.g., fluorescence resonance energy transfer (FRET) assays) .
  • Receptor binding : Radioligand displacement assays (e.g., for G-protein-coupled receptors) with tritiated probes .
  • Cellular toxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Table 2: Example Assay Parameters

Assay TypeTargetDetection MethodReference
Kinase inhibitionEGFRFluorescence polarization
CytotoxicityHeLaMTT absorbance (570 nm)

Q. What analytical methods are recommended for detecting and characterizing synthetic byproducts?

Advanced hyphenated techniques:

  • LC-MS/MS : Identifies low-abundance impurities via fragmentation patterns .
  • GC-MS : Detects volatile byproducts (e.g., unreacted aldehydes) .
  • HPLC-DAD : Quantifies major impurities using UV-Vis spectra (e.g., λ = 254 nm for aromatic systems) .

Q. How do structural modifications (e.g., substituent variation) influence the compound’s stability under physiological conditions?

Stability studies involve:

  • Thermal analysis : TGA/DSC to assess decomposition temperatures .
  • Hydrolytic stability : Incubation in PBS (pH 7.4) at 37°C, monitored via HPLC .
  • Photodegradation : Exposure to UV light (λ = 365 nm) to evaluate photostability .

Key Finding : The 2-methoxyphenyl group enhances steric protection of the ester moiety, reducing hydrolysis rates compared to unsubstituted analogs .

Q. What computational approaches support structure-activity relationship (SAR) studies for this compound?

  • Molecular docking : Predict binding affinities to targets (e.g., enzymes) using AutoDock Vina .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • MD simulations : Assess conformational dynamics in aqueous environments (e.g., GROMACS) .

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